molecular formula C27H28N2O2S B6517160 4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione CAS No. 899940-00-2

4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione

Cat. No.: B6517160
CAS No.: 899940-00-2
M. Wt: 444.6 g/mol
InChI Key: GQXFKIFTYSTXEL-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C27H28N2O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.18714931 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c1-17-13-14-21(15-19(17)3)29-25(30)24-22-11-5-4-6-12-23(22)32-26(24)28(27(29)31)16-20-10-8-7-9-18(20)2/h7-10,13-15H,4-6,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXFKIFTYSTXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C27H24N4O2S2
  • Molecular Weight : 500.64 g/mol

The compound features a unique bicyclic structure with a thiazole moiety and multiple aromatic rings that contribute to its biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM)
Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4
Neuroblastoma (NB)0.5 - 1.2

These results suggest that the compound is particularly effective against ALL cells compared to neuroblastoma cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of critical cellular pathways associated with cell survival and proliferation. Specifically, it has been shown to disrupt interactions between proteins involved in apoptosis regulation:

  • MDM2/XIAP Inhibition : The compound acts as a dual inhibitor of MDM2 and XIAP, two proteins that play pivotal roles in tumor cell survival by inhibiting p53-mediated apoptosis .

Other Biological Activities

In addition to its anticancer properties, preliminary studies have suggested potential anti-inflammatory effects and antimicrobial activity; however, detailed investigations are still required to substantiate these claims.

Study on Antiproliferative Activity

In a study evaluating the antiproliferative activity of various derivatives of similar compounds, it was found that modifications to the molecular structure significantly affected their potency:

  • Compound Modifications : Substitutions on the aromatic rings were shown to influence IC50 values dramatically. For instance, methyl substitutions enhanced activity compared to larger substituents like chlorine or trifluoromethyl groups .

Efficacy in Animal Models

In vivo studies have indicated that while the compound demonstrates potent cytotoxicity in cell lines, its pharmacokinetic properties may limit its effectiveness in animal models without further optimization .

Future Directions

Given the promising biological activities observed with this compound, future research should focus on:

  • Optimization of Pharmacokinetics : Enhancing the metabolic stability and bioavailability of the compound.
  • Exploration of Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound could help identify additional therapeutic targets.

Preparation Methods

Intermediate Synthesis: Thioether Formation

The first critical step involves constructing the thioether-linked biphenyl intermediate. A nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitrobenzene (or its chloro analog) and 3,4-dimethylthiophenol is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol. Potassium carbonate serves as the base, facilitating deprotonation of the thiophenol and subsequent displacement of the halogen.

Representative Conditions :

  • Reactants : 1-Fluoro-2-nitrobenzene (1.0 equiv), 3,4-dimethylthiophenol (1.2 equiv)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Methanol or DMSO

  • Temperature : 25–30°C

  • Yield : 78–85%

This step forms 2-((3,4-dimethylphenyl)thio)-1-nitrobenzene, which is subsequently reduced to the corresponding aniline derivative.

Nitro Group Reduction

The nitro group in the intermediate is reduced to an amine using thiourea dioxide (formamidinesulfinic acid) or sodium dithionite. These reductants are preferred over traditional methods (e.g., H₂/Pd-C) to avoid metal contamination. The reaction proceeds in protic solvents like methanol or ethanol under mild heating.

Optimized Protocol :

  • Reductant : Thiourea dioxide (1.5 equiv)

  • Solvent : Methanol/water (4:1 v/v)

  • Temperature : 60°C, 4–6 hours

  • Yield : 90–94%

The product, 2-((3,4-dimethylphenyl)thio)aniline, is isolated as a hydrochloride salt for enhanced stability.

Tricyclic Core Formation

Cyclization to form the 8-thia-4,6-diazatricyclo framework is achieved using bis(2-chloroethyl)amine hydrochloride as the piperazine ring-forming agent. The reaction occurs in methyldiglycol at elevated temperatures, promoting intramolecular nucleophilic attack and ring closure.

Key Parameters :

  • Reagent : Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Solvent : Methyldiglycol

  • Temperature : 130°C, 12–16 hours

  • Yield : 65–70%

This step generates the tetracyclic intermediate, which undergoes further functionalization to introduce the (2-methylphenyl)methyl group.

Alkylation at Position 6

The (2-methylphenyl)methyl moiety is introduced via N-alkylation using 2-methylbenzyl bromide. The reaction is conducted in acetonitrile with potassium iodide as a catalyst and triethylamine as a base to scavenge HBr.

Procedure :

  • Alkylating Agent : 2-Methylbenzyl bromide (1.2 equiv)

  • Base : Triethylamine (3.0 equiv)

  • Solvent : Acetonitrile

  • Temperature : Reflux (82°C), 8 hours

  • Yield : 80–85%

Final Oxidation and Lactam Formation

The diketone moiety at positions 3 and 5 is installed through oxidation of secondary amines using potassium permanganate in acidic media. This step is carefully controlled to prevent overoxidation.

Oxidation Conditions :

  • Oxidizing Agent : KMnO₄ (2.0 equiv)

  • Solvent : Dilute H₂SO₄ (10% v/v)

  • Temperature : 0–5°C, 2 hours

  • Yield : 75–80%

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield (%) Purity (%)
Thioether FormationK₂CO₃, MeOH, 25°C8598
Nitro ReductionThiourea dioxide, 60°C9499
CyclizationBis(2-chloroethyl)amine, 130°C7097
Alkylation2-Methylbenzyl bromide, 82°C8598
OxidationKMnO₄, H₂SO₄, 0°C8096

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Competing pathways during tricyclic core formation are mitigated by slow reagent addition and strict temperature control.

  • Byproduct Formation : Alkylation at position 6 generates minor N,N-dialkylated byproducts, which are removed via recrystallization from ethyl acetate/hexane.

  • Solvent Selection : Methyldiglycol’s high boiling point (145°C) enables efficient cyclization without side reactions .

Q & A

Basic: What are the typical synthetic routes for synthesizing this tricyclic diazathia derivative?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with spirocyclic dione intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and coupling with substituted benzothiazol-2-yl-amines or phenols. Key steps include:

  • Cyclocondensation : Reaction with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine under anhydrous conditions to form the tricyclic core.
  • Functionalization : Subsequent reactions with pyrrolidine or other amines to introduce substituents.
  • Purification : Column chromatography and recrystallization to isolate pure products.
    Characterization relies on melting points, elemental analysis, IR, and UV-Vis spectroscopy to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?

Methodological Answer:
A combination of techniques is essential:

  • NMR Spectroscopy : To resolve the complex tricyclic structure, ¹H/¹³C NMR (including DEPT and 2D experiments like COSY, HSQC) identifies substituent positions and ring junctions.
  • IR Spectroscopy : Confirms carbonyl (C=O) and thia-diazole (C-S) functional groups.
  • X-ray Crystallography : Provides absolute configuration for asymmetric centers, particularly when sp³ hybridized carbons are present .
  • Elemental Analysis : Validates stoichiometry and purity .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against microbial pathogens?

Methodological Answer:

  • Strain Selection : Use standardized bacterial (e.g., Staphylococcus aureus ATCC 4163) and fungal strains (e.g., Candida albicans ATCC 10231) for comparative analysis .
  • Assay Design :
    • MIC Determination : Broth microdilution assays with serial compound dilutions (0.5–256 µg/mL) to calculate minimum inhibitory concentrations.
    • Time-Kill Studies : Monitor bactericidal/fungicidal activity over 24 hours.
    • Cytotoxicity Controls : Include mammalian cell lines (e.g., Vero cells) to assess selectivity indices.
  • Viral Testing : Cell-based assays against RNA/DNA viruses (e.g., HSV-1, HIV-1) using plaque reduction or RT-qPCR to quantify viral load .

Advanced: How should researchers address contradictions in bioactivity data across different microbial strains?

Methodological Answer:

  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance of activity variations.
  • Mechanistic Studies : Probe membrane permeability (via SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase assays) to identify strain-specific resistance factors.
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., varying substituents on the benzothiazole ring) to isolate pharmacophoric features .

Advanced: What computational strategies optimize the compound’s synthesis or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reaction transition states and regioselectivity in cyclocondensation steps.
  • Molecular Dynamics (MD) Simulations : Model binding to viral proteases (e.g., HIV-1 protease) using software like GROMACS.
  • AI-Driven Workflows : Integrate COMSOL Multiphysics for reaction parameter optimization (e.g., solvent choice, temperature) via machine learning algorithms trained on historical synthesis data .

Basic: What are the key considerations in scaling up laboratory-scale synthesis for reproducibility?

Methodological Answer:

  • Solvent Selection : Prioritize low-boiling solvents (e.g., THF, DCM) for easier removal.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates without side products.
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced: How can researchers elucidate the reaction mechanism of diazathia ring formation?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled diones to trace oxygen migration during cyclization.
  • Kinetic Studies : Conduct variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡).
  • Intermediate Trapping : Quench reactions at timed intervals with nucleophiles (e.g., methanol) to isolate and characterize transient species .

Advanced: What experimental designs mitigate confounding variables in bioactivity assays?

Methodological Answer:

  • Factorial Design : Employ a 2^k factorial approach (e.g., pH, temperature, inoculum size) to identify critical variables affecting MIC values.
  • Blinding : Use coded samples to eliminate observer bias in endpoint determination.
  • Replicates : Include triplicate technical and biological replicates to ensure data robustness .

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